

# Application Note: Analysis of Flucetosulfuron Residue in Soil by LC-MS/MS

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## Compound of Interest

Compound Name: *Flucetosulfuron*

Cat. No.: *B1672862*

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## Introduction

**Flucetosulfuron** is a sulfonylurea herbicide used for controlling a variety of broadleaf weeds and sedges in rice and other crops. Due to its potential for persistence in the soil and subsequent uptake by rotational crops, sensitive and reliable analytical methods are required to monitor its residue levels in environmental matrices. This application note details a robust and validated method for the determination of **flucetosulfuron** residues in soil using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and professionals involved in environmental monitoring and agricultural sciences.

## Chemical Structure

### Flucetosulfuron<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

- IUPAC Name: 1-(3-(N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)pyridin-2-yl)-2-fluoropropyl 2-methoxyacetate<sup>[2]</sup>
- Molecular Formula: C<sub>18</sub>H<sub>22</sub>FN<sub>5</sub>O<sub>8</sub>S<sup>[1]</sup>
- Molecular Weight: 487.46 g/mol
- CAS Number: 412928-75-7

## Principle

This method employs a modified QuEChERS approach for the extraction of **flucetosulfuron** from soil samples. The soil sample is first extracted with acetonitrile, followed by a salting-out step using magnesium sulfate and sodium chloride to induce phase separation. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.

## Experimental Protocols

### Materials and Reagents

- **Flucetosulfuron** analytical standard (≥98% purity)
- Acetonitrile (HPLC or LC-MS grade)
- Water (LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Sodium chloride ( $\text{NaCl}$ )
- Primary Secondary Amine (PSA) sorbent
- C18 SPE cartridges (optional, for additional cleanup if needed)

### Equipment

- High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

- Analytical balance
- Centrifuge capable of 5,000 rpm
- Vortex mixer
- Mechanical shaker
- Nitrogen evaporator
- Syringe filters (0.22 µm)
- Volumetric flasks, pipettes, and other standard laboratory glassware

## Sample Preparation and Extraction (QuEChERS)

- Sample Collection and Homogenization: Collect soil samples and air-dry them. Remove any stones and debris, and sieve the soil through a 2 mm mesh.
- Extraction:
  - Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile to the tube.
  - Add 4 g of anhydrous  $\text{MgSO}_4$  and 1.5 g of NaCl.
  - Cap the tube tightly and shake vigorously on a vortex mixer for 5 minutes.
  - Centrifuge the sample at 5,000 rpm for 5 minutes.
- Dispersive SPE Cleanup:
  - Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube.
  - Add 150 mg of anhydrous  $\text{MgSO}_4$  and 50 mg of PSA.
  - Vortex for 1 minute and then centrifuge at 5,000 rpm for 5 minutes.

- Final Extract Preparation:
  - Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
  - The sample is now ready for LC-MS/MS analysis.

## LC-MS/MS Analysis

The following LC-MS/MS parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Parameter	Condition
LC System	
Column	C18 column (e.g., 2.1 x 100 mm, 5 µm)
Mobile Phase A	Acetonitrile/Water (90:10, v/v) with 5 mM ammonium acetate
Mobile Phase B	Acetonitrile/Water (10:90, v/v) with 5 mM ammonium acetate
Gradient	Isocratic with 5% Mobile Phase A and 95% Mobile Phase B
Flow Rate	0.3 mL/min
Injection Volume	20 µL
Column Temperature	40 °C
MS/MS System	
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (Q1)	m/z 487.87
Product Ion (Q3)	m/z 155.89
Dwell Time	0.150 s

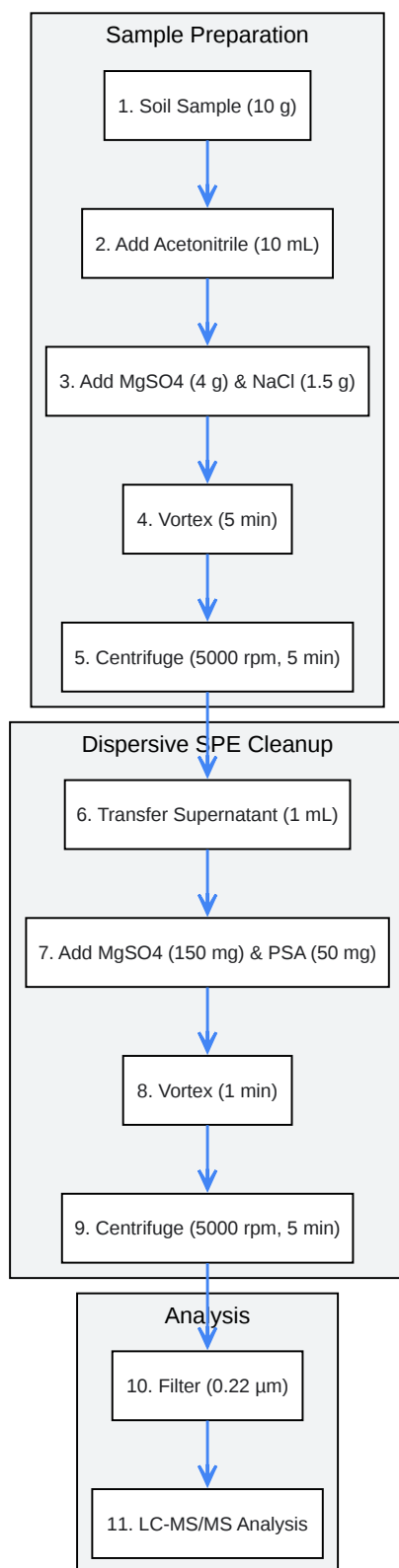
## Data Presentation

The following table summarizes the validation data for the analytical method.

Parameter	Sandy Loam	Clayey Loam	Loam
Recovery (%)			
Spiking Level 0.5 µg/g	92.95	86.90	87.0
Spiking Level 1.0 µg/g	94.90	85.20	86.5
Limit of Detection (LOD)	0.01 µg/g	0.02 µg/g	0.015 µg/g
Limit of Quantitation (LOQ)	0.03 µg/g	0.06 µg/g	0.045 µg/g

Recovery data is presented as the mean of multiple replicates.

## Mandatory Visualization



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Caption: Experimental workflow for **Flucetosulfuron** residue analysis in soil.

## Conclusion

The described QuEChERS extraction method coupled with LC-MS/MS analysis provides a sensitive, accurate, and reliable approach for the determination of **flucetosulfuron** residues in various soil types. The method has been validated with good recoveries and low limits of detection and quantification, making it suitable for routine environmental monitoring and regulatory compliance testing.

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## References

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